molecular formula C9H8ClNO B168328 2-(4-Chloro-2-methoxyphenyl)acetonitrile CAS No. 170737-92-5

2-(4-Chloro-2-methoxyphenyl)acetonitrile

Cat. No. B168328
M. Wt: 181.62 g/mol
InChI Key: ZXJARSBOCSFHDH-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methoxyphenyl)acetonitrile is a chemical compound used as a raw material and an intermediate in organic synthesis . It has a molecular weight of 181.62 .


Molecular Structure Analysis

The linear formula of 2-(4-Chloro-2-methoxyphenyl)acetonitrile is C9H8ClNO . The InChI code is 1S/C9H8ClNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3 .


Physical And Chemical Properties Analysis

2-(4-Chloro-2-methoxyphenyl)acetonitrile is a solid at room temperature .

Scientific Research Applications

  • Kinetics of Elimination Reactions : Research by Kumar and Balachandran (2006) indicates that 1-Chloro-1-(4-methoxyphenyl)-2-phenylethane, a compound closely related to 2-(4-Chloro-2-methoxyphenyl)acetonitrile, undergoes dehydrochlorination in acetonitrile to form trans-p-methoxy stilbene through an El mechanism. This process is influenced by the presence of an electron-donating p-methoxy group and the charge delocalization throughout the structure, suggesting stability of the cation involved. The study highlights the mass law effect and special salt effect, essential for reactions involving a stable cation (Kumar & Balachandran, 2006).

  • Sonication Effects on Non-Radical Reactions : The work by Tuulmets et al. (2014) explores the kinetics of pH-independent hydrolysis of 4-methoxyphenyl dichloroacetate under ultrasonic irradiation in acetonitrile-water binary mixtures. The research underscores the significant kinetic effects of sonication at sound intensities not inducing cavitation, providing experimental evidence of kinetic effects of ultrasound in the absence of cavitation (Tuulmets et al., 2014).

  • Solvolysis Reactions and Ion-Molecule Pairs : Jia et al. (2002) investigated the acid-catalyzed solvolysis of 2-methoxy-2-phenyl-3-butene in acetonitrile-water, focusing on the formation of various products under kinetic control. This study provides insights into the reaction mechanisms involving cleavage of the carbon-oxygen bond to the allylic carbon, suggesting the formation of a solvent-equilibrated allylic carbocation (Jia et al., 2002).

  • Diastereoisomers Structure Analysis : Research by Ladraa et al. (2009) on the crystal structures of two enantiopure diastereoisomers of a compound structurally similar to 2-(4-Chloro-2-methoxyphenyl)acetonitrile reveals substantial differences in certain torsion angles and provides detailed insights into hydrogen-bond interactions and the formation of multi-dimensional networks (Ladraa et al., 2009).

  • Molecular Imprinted Polymer Nanoparticles for Trace Determination : Omidi et al. (2014) discuss the use of molecular imprinted polymer nanoparticles for sensitive and selective trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid in complex matrices. This study sheds light on the potential application of molecular imprinting technology for environmental and biological sample analysis (Omidi et al., 2014).

  • Kinetic Sonication Effects in Aqueous Acetonitrile Solutions : Piiskop et al. (2013) explore the kinetic sonication effects on the hydrolysis of 4-methoxyphenyl dichloroacetate in aqueous acetonitrile solutions. The study provides insights into the solvation state of the reagent and the rate levelling effect of ultrasound in aqueous-organic binary solvents (Piiskop et al., 2013).

Safety And Hazards

The safety information for 2-(4-Chloro-2-methoxyphenyl)acetonitrile includes several hazard statements: H302-H312-H315-H319-H332 . Precautionary measures include P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P330-P362-P403-P501 .

properties

IUPAC Name

2-(4-chloro-2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJARSBOCSFHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624854
Record name (4-Chloro-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-methoxyphenyl)acetonitrile

CAS RN

170737-92-5
Record name (4-Chloro-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

269 g of 4-chloro-2-methoxybenzyl bromide in 214 ml of toluene are reacted with 68.2 g of sodium cyanide in 69 ml of water and 1.8 g of Aliquat 336. 141 g of colorless oil are obtained (b.p. 107° C./0.08 mbar).
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
68.2 g
Type
reactant
Reaction Step One
Quantity
214 mL
Type
solvent
Reaction Step One
Name
Quantity
69 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Step B In a manner similar to the method described in Example 57 Step B, 4-chloro-2-methoxybenzyl chloride (5.1 g, 27 mmol) was reacted with NaCN (3 g, 61 mmol) in ethanol (40 mL) and water (20 mL) at 100° C. for 8 h to give 4-chloro-2-methoxybenzyl cyanide as a colorless oil (1.8 g, 36%)
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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